molecular formula C7H4BrF3O2 B1412590 2-Bromo-6-difluoromethoxy-4-fluorophenol CAS No. 1805525-68-1

2-Bromo-6-difluoromethoxy-4-fluorophenol

Cat. No.: B1412590
CAS No.: 1805525-68-1
M. Wt: 257 g/mol
InChI Key: OYRGPKSBUMPIIC-UHFFFAOYSA-N
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Description

2-Bromo-6-difluoromethoxy-4-fluorophenol is a chemical compound with the molecular formula C7H4BrF3O2 and a molecular weight of 257 g/mol. This compound is characterized by the presence of bromine, fluorine, and difluoromethoxy groups attached to a phenol ring. It is used in various chemical syntheses and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-difluoromethoxy-4-fluorophenol typically involves the bromination and fluorination of phenolic compounds. One common method includes the reaction of 2,6-difluorophenol with bromine in the presence of a suitable catalyst to introduce the bromine atom at the desired position . The difluoromethoxy group can be introduced through a nucleophilic substitution reaction using a difluoromethylating agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-difluoromethoxy-4-fluorophenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine or fluorine atoms under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while oxidation reactions can produce quinones .

Scientific Research Applications

2-Bromo-6-difluoromethoxy-4-fluorophenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-6-difluoromethoxy-4-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The difluoromethoxy group may also play a role in modulating the compound’s physicochemical properties, such as solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-difluoromethoxy-6-fluorophenol: Similar in structure but with different positions of the substituents.

    2-Bromo-6-(difluoromethoxy)benzaldehyde: Contains an aldehyde group instead of a phenol group.

    2-Bromo-6-fluorophenol: Lacks the difluoromethoxy group.

Uniqueness

2-Bromo-6-difluoromethoxy-4-fluorophenol is unique due to the specific arrangement of bromine, fluorine, and difluoromethoxy groups on the phenol ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-bromo-6-(difluoromethoxy)-4-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O2/c8-4-1-3(9)2-5(6(4)12)13-7(10)11/h1-2,7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRGPKSBUMPIIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)F)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-6-difluoromethoxy-4-fluorophenol
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